molecular formula C14H10Cl4 B3027006 Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl- CAS No. 121107-43-5

Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl-

Cat. No.: B3027006
CAS No.: 121107-43-5
M. Wt: 320 g/mol
InChI Key: ITKYXPSZKACZJS-UHFFFAOYSA-N
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Description

Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl- is an organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl- typically involves the chlorination of benzene derivatives. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The process may also involve the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where benzene derivatives are treated with chlorine under controlled conditions. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.

Scientific Research Applications

Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 2,4-dichloro-1-methoxy-
  • 2,4-Dichlorophenol
  • 1,3-Dichloro-4-hydroxybenzene

Uniqueness

Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl- is unique due to its specific arrangement of chlorine atoms and the presence of a methyl group. This structural configuration imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,3-dichloro-4-[(2,4-dichlorophenyl)methyl]-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c1-8-12(16)5-3-10(14(8)18)6-9-2-4-11(15)7-13(9)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKYXPSZKACZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)CC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074473
Record name Benzene, 1,3-dichloro-4-[(2,4-dichlorophenyl)methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121107-43-5
Record name Benzene, 1,3-dichloro-4-((2,4-dichlorophenyl)methyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-4-[(2,4-dichlorophenyl)methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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